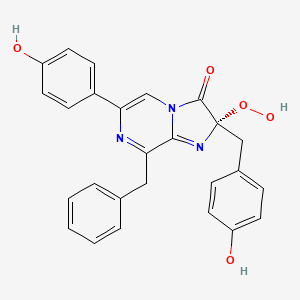

c2-Hydroperoxy-coelenterazine

Description

Structure

3D Structure

Properties

CAS No. |

1161931-09-4 |

|---|---|

Molecular Formula |

C26H21N3O5 |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

(2S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-one |

InChI |

InChI=1S/C26H21N3O5/c30-20-10-6-18(7-11-20)15-26(34-33)25(32)29-16-23(19-8-12-21(31)13-9-19)27-22(24(29)28-26)14-17-4-2-1-3-5-17/h1-13,16,30-31,33H,14-15H2/t26-/m0/s1 |

InChI Key |

HOSWCJDTHOAORT-SANMLTNESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=N[C@@](C3=O)(CC4=CC=C(C=C4)O)OO)C5=CC=C(C=C5)O |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(C3=O)(CC4=CC=C(C=C4)O)OO)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Biosynthetic and Chemical Formation Pathways of C2 Hydroperoxy Coelenterazine

Precursor Substrate Engagement and Biogenetic Origins of Coelenterazine (B1669285)

Coelenterazine, an imidazopyrazinone derivative, serves as the luciferin (B1168401) (light-emitting substrate) in numerous marine bioluminescent systems. pnas.orgresearchgate.net While many organisms acquire coelenterazine through their diet, some, like ctenophores and certain copepods, are believed to produce it de novo. plos.orgmdpi.com

Research, including feeding experiments with isotopically labeled compounds, has demonstrated that coelenterazine is biosynthesized from specific amino acid precursors. researchgate.netosti.gov In the deep-sea copepod Metridia pacifica, it has been shown that the organism can synthesize coelenterazine from two molecules of L-tyrosine and one molecule of L-phenylalanine. researchgate.netosti.gov This finding was the first demonstration of coelenterazine biosynthesis from free L-amino acids in a marine organism. osti.gov The most probable biosynthetic pathway involves the cyclization and subsequent modification of the tripeptide Phe-Tyr-Tyr ("FYY"). plos.orgmdpi.com

| Precursor Amino Acid | Number of Molecules | Role in Coelenterazine Structure |

| L-Phenylalanine | 1 | Forms the p-hydroxybenzyl group at C-8 |

| L-Tyrosine | 2 | One forms the p-hydroxyphenyl group at C-6, the other forms the core imidazopyrazinone ring |

Table 1. Amino Acid Precursors for the Biosynthesis of Coelenterazine.

The investigation into the specific genes responsible for this synthesis has pointed towards non-heme iron oxidases, similar to isopenicillin-N-synthase, as strong candidates for catalyzing the necessary cyclization reactions in luminous ctenophores. plos.org

Non-Enzymatic and Synthetic Routes to c2-Hydroperoxy-coelenterazine and Related Peroxides for Research

While the formation of c2-hydroperoxy-coelenterazine is a hallmark of bioluminescent systems, related peroxide intermediates can also be formed through non-enzymatic chemical reactions, a process known as chemiluminescence. The light-emitting reaction of coelenterazine can occur in aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO), in the presence of molecular oxygen. mdpi.comillinois.edu

The proposed mechanism for this non-enzymatic chemiluminescence starts with the deprotonation of the coelenterazine molecule. mdpi.com The resulting anion then reacts directly with molecular oxygen at the C-2 carbon to form a peroxide anion. mdpi.com This is followed by an intramolecular cyclization to create a highly unstable dioxetanone intermediate. mdpi.com The decomposition of this dioxetanone ring, involving the loss of a carbon dioxide molecule, generates the final product, coelenteramide (B1206865), in an excited state, which then emits light upon relaxing to its ground state. mdpi.comphotobiology.info

The ability to synthesize coelenterazine and its analogs in the laboratory has been essential for studying these reactions. mdpi.comillinois.edu Various synthetic strategies have been developed over the decades. illinois.edu These synthetic routes are crucial for producing not only coelenterazine itself but also a wide array of analogs with modified structures. nih.gov These analogs are invaluable tools for probing the active sites of luciferases and photoproteins, investigating the mechanism of the light reaction, and developing new reporters for bioassays. nih.govplos.org Some synthetic approaches are designed to be biomimetic, aiming to replicate potential steps in the natural biosynthetic pathway.

| Feature | Enzymatic Formation (in Photoproteins) | Non-Enzymatic Formation (Chemiluminescence) |

| Environment | Aqueous, within the protein's active site. | Aprotic polar solvents (e.g., DMSO). illinois.edu |

| Catalyst | Apoprotein. mdpi.com | Often base-catalyzed, but can occur spontaneously. illinois.edu |

| Intermediate | c2-hydroperoxy-coelenterazine stabilized within the protein. pnas.orgpsu.edu | Unstable peroxide anion leading to a dioxetanone intermediate. mdpi.com |

| Control | Highly controlled; triggered by Ca²⁺ binding. pnas.org | Less controlled; proceeds upon mixing of reactants. |

| Efficiency | High quantum yield (efficient light production). | Lower quantum yield compared to bioluminescence. illinois.edu |

Table 3. Comparison of Enzymatic and Non-Enzymatic Peroxide Formation.

Mechanistic Elucidation of C2 Hydroperoxy Coelenterazine Reactivity in Bioluminescent Systems

Oxidative Cyclization of c2-Hydroperoxy-coelenterazine to the Dioxetanone Intermediate

The journey towards light emission commences with the formation of c2-hydroperoxy-coelenterazine, a crucial but transient species. This intermediate is generated through the reaction of coelenterazine (B1669285) with molecular oxygen. nih.gov In the context of photoproteins like aequorin and obelin, this oxygenated adduct is stabilized within the protein's hydrophobic core. nih.govwur.nlebi.ac.uk The formation of this stable 2-hydroperoxycoelenterazine is a slow process compared to the initial binding of coelenterazine to the apoprotein. wur.nl

The subsequent and critical step is the intramolecular cyclization of the hydroperoxy group. This process involves a nucleophilic attack of the peroxide moiety on the C3-carbonyl carbon of the imidazopyrazinone core. mdpi.com This intramolecular reaction leads to the formation of a highly strained, four-membered ring structure known as a dioxetanone. rsc.orgscispace.comcore.ac.uk This dioxetanone intermediate is energetically rich and highly unstable, priming it for the subsequent light-emitting decomposition. core.ac.ukillinois.edu The entire process, from the initial oxygenation to the formation of the dioxetanone, is a pivotal stage that sets the scene for the ultimate release of a photon. qmul.ac.uk

Chemiluminescent Decomposition of the Dioxetanone Derived from c2-Hydroperoxy-coelenterazine

The dioxetanone intermediate, once formed, is poised for rapid decomposition. This breakdown is a chemiluminescent process, meaning it releases energy in the form of light. The decomposition involves the cleavage of the peroxide bond and the subsequent decarboxylation, releasing a molecule of carbon dioxide (CO2). mdpi.comrsc.orgscispace.com This concerted or near-concerted reaction is highly exothermic, providing the substantial energy required to populate an excited electronic state. annualreviews.org

Theoretical studies have explored different models for the decomposition of the coelenterazine dioxetanone, considering various protonation states and the influence of the surrounding environment, such as water molecules. researchgate.net The decomposition of the dioxetanone anion is proposed to proceed through a charge-transfer-catalyzed mechanism, which is believed to contribute to the high quantum yield of the bioluminescent reaction. researchgate.net The result of this decomposition is the formation of coelenteramide (B1206865) in an electronically excited state. rsc.orgpnas.org

Role of Excited-State Species and Energy Transfer in Photon Emission from c2-Hydroperoxy-coelenterazine Breakdown

The decomposition of the dioxetanone intermediate directly yields an excited-state coelenteramide molecule. rsc.orgpnas.org The specific nature of this excited species is a key determinant of the color of the emitted light. Several potential light-emitting species have been identified, including the neutral form, the phenolate (B1203915) anion, and the amide anion. mdpi.com The neutral form typically emits light at shorter wavelengths (around 380–420 nm), while the phenolate and amide anions emit at longer wavelengths, in the blue to blue-green region of the spectrum (450–500 nm). mdpi.com

Enzyme-Mediated Control over c2-Hydroperoxy-coelenterazine Reactivity and Luminescence Quantum Yield

The role of the protein environment is paramount in controlling the reactivity of c2-hydroperoxy-coelenterazine and maximizing the efficiency of light production, known as the luminescence quantum yield. rsc.orgscispace.com The protein acts as a scaffold, precisely orienting the substrate and intermediate species and providing specific chemical interactions that guide the reaction pathway. nih.govebi.ac.uk

In Ca2+-regulated photoproteins like aequorin and obelin, the apoprotein binds coelenterazine and facilitates its oxygenation to form the stable c2-hydroperoxy-coelenterazine intermediate. nih.govwur.nlresearchgate.net This intermediate is held within a hydrophobic cavity, stabilized by a network of hydrogen bonds. pnas.orgpsu.edu For instance, in obelin, a Tyr-His-Trp triad (B1167595) of amino acid residues is located near the 2-hydroperoxy group and is thought to be crucial for its stabilization. ebi.ac.uk

The binding of calcium ions to the EF-hand domains of the photoprotein triggers a conformational change. researchgate.netnih.gov This change in protein structure perturbs the stabilizing interactions around the c2-hydroperoxy-coelenterazine, initiating its rapid decomposition and leading to a flash of light. pnas.orgresearchgate.net The specific amino acid residues within the active site influence the properties of the emitted light, such as its color and intensity. nih.gov For example, a hydrogen bond network around the C-6 phenyl group of coelenterazine is thought to be a reason for the different bioluminescence activities of aequorin and obelin. nih.gov

Table 1: Key Amino Acid Interactions in Photoproteins

| Protein | Interacting Residues | Role in c2-Hydroperoxy-coelenterazine Reactivity |

|---|---|---|

| Obelin | Tyr-His-Trp triad | Stabilization of the 2-hydroperoxy group. ebi.ac.uk |

| Tyr190 | Stabilizes the hydroperoxy group via a hydrogen bond. nih.govpnas.org | |

| His175 | Implicated in triggering bioluminescence upon Ca2+ binding. nih.govpnas.org | |

| Aequorin | Tyr184, Trp173, His169 | Catalytic triad involved in the reaction with molecular oxygen. nih.gov |

| His-Trp-Tyr triad | Participates in stabilizing the 2-hydroperoxy adduct. ebi.ac.uk |

In contrast to photoproteins, luciferases, such as Renilla luciferase (RLuc), function as true enzymes, catalyzing the oxidation of coelenterazine without forming a stable, pre-oxygenated intermediate. scispace.comnih.gov The reaction proceeds through the formation of c2-hydroperoxy-coelenterazine, but this intermediate is immediately converted to the dioxetanone and then decomposes to produce light. nih.govqmul.ac.uk

The active site of RLuc, which is homologous to bacterial haloalkane dehalogenases, contains a catalytic triad of residues (D120, E144, and H285) that are believed to be directly involved in the decarboxylation of the dioxetanone intermediate. nih.gov Docking simulations suggest that the hydroperoxy group of the intermediate can form hydrogen bonds with active site residues like N53, W121, and P220, which helps to position it correctly for the subsequent reactions. nih.gov The interaction with the luciferase enhances the quantum yield of the bioluminescence compared to the chemiluminescence of coelenterazine in solution. scispace.com

Table 2: Comparison of Photoprotein and Luciferase Mechanisms

| Feature | Photoproteins (e.g., Aequorin, Obelin) | Luciferases (e.g., Renilla Luciferase) |

|---|---|---|

| Intermediate | Stable c2-hydroperoxy-coelenterazine complex. nih.govwur.nl | Transient c2-hydroperoxy-coelenterazine. nih.gov |

| Trigger | Ca2+ binding induces conformational change. researchgate.netnih.gov | Substrate binding and enzymatic turnover. scispace.com |

| Kinetics | Flash of light upon Ca2+ addition. nih.gov | Continuous light emission as long as substrate is present. core.ac.uk |

| Oxygen Requirement | Independent of dissolved O2 for light emission. researchgate.net | Requires dissolved O2 for the reaction. qmul.ac.uk |

Interactions with Apophotoproteins (e.g., Aequorin, Obelin)

Kinetic Analysis of c2-Hydroperoxy-coelenterazine Transformation and Light Emission Dynamics

The kinetics of the light emission from c2-hydroperoxy-coelenterazine breakdown provide valuable insights into the reaction mechanism. In photoproteins like aequorin and obelin, the light emission upon the addition of Ca2+ is characterized by a rapid rise to a peak intensity followed by a slower decay. wur.nl This kinetic profile can be modeled by a series of consecutive steps, including Ca2+ binding, conformational changes, and the chemical reactions of the substrate. wur.nl

The rate constant for the decay phase of the light signal is related to the chemical transformations of the c2-hydroperoxycoelenterazine, including the formation and breakdown of the dioxetanone intermediate. wur.nl The rise phase of the light signal is associated with the rate of formation of the excited-state coelenteramide. wur.nl Studies with various coelenterazine analogues have shown that modifications to the coelenterazine structure can significantly alter the kinetic properties of the light emission, affecting both the intensity and the duration of the flash. nih.gov For example, the use of coelenterazine-v with obelin results in much slower kinetics compared to the native substrate. pdbj.org

Influence of Protein Microenvironment and Residue Interactions on c2-Hydroperoxy-coelenterazine Reaction Dynamics

The protein scaffold in bioluminescent systems is not merely a passive container for the c2-hydroperoxy-coelenterazine intermediate. Instead, the intricate microenvironment of the active site plays a decisive role in modulating the stability and reactivity of this high-energy species. The specific arrangement of amino acid residues, the polarity of the binding cavity, and the establishment of precise hydrogen-bonding networks collectively dictate the fate of the hydroperoxide, determining whether it is stabilized for later release or channeled directly into the light-emitting reaction pathway. pnas.orgpsu.edumdpi.com

In Ca²⁺-regulated photoproteins like aequorin and obelin, the primary function of the protein microenvironment is to "freeze" the c2-hydroperoxy-coelenterazine intermediate in a stable, pre-activated state. pnas.orgebi.ac.uk This is achieved by sequestering the intermediate within a highly hydrophobic internal cavity, shielding it from the aqueous solvent. pnas.orgpsu.edu Crucially, a sophisticated network of hydrogen bonds holds the intermediate in a specific conformation, preventing its premature decomposition. pnas.orgpsu.eduebi.ac.uk

Structural studies of photoproteins have identified a conserved His-Trp-Tyr triad of amino acid residues as essential for this stabilization. ebi.ac.ukmdpi.com For instance, in obelin, the Tyr190 residue forms a critical hydrogen bond with the 2-hydroperoxy group, effectively locking it in place. pnas.orgnih.govphotobiology.info Similarly, Tyr184 serves this role in aequorin. nih.govplos.org The binding of Ca²⁺ induces a conformational change in the protein, which disrupts this stabilizing hydrogen bond network. mdpi.comnih.gov This disturbance, particularly the repositioning of a key histidine residue (His175 in obelin), triggers a proton relay that leads to the deprotonation and subsequent rapid decarboxylation of the c2-hydroperoxy-coelenterazine, culminating in light emission. pnas.orgnih.gov

The table below summarizes the key residues in the active sites of obelin and aequorin and their proposed roles in interacting with the c2-hydroperoxy-coelenterazine intermediate.

| Photoprotein | Key Residue(s) | Proposed Function in Relation to c2-Hydroperoxy-coelenterazine | Reference |

|---|---|---|---|

| Obelin | Tyr190 | Stabilizes the hydroperoxy group via a direct hydrogen bond. | pnas.orgnih.govphotobiology.info |

| Aequorin | Tyr184 | Stabilizes the hydroperoxy group via a direct hydrogen bond. | nih.govplos.org |

| Obelin | His175 | Participates in the proton relay upon Ca²⁺ binding to trigger decomposition; may also stabilize the intermediate before triggering. | pnas.orgebi.ac.uknih.gov |

| Aequorin | His169 | Equivalent to His175 in obelin; crucial for bioluminescent activity. | pnas.orgnih.gov |

| Obelin / Aequorin | Tyr138 | Positions the coelenterazine moiety through a hydrogen bond to the N1 atom; moves away after the reaction. | pnas.orgebi.ac.uk |

| Obelin / Aequorin | His-Trp-Tyr Triad | Forms a hydrogen bond network that stabilizes the 2-hydroperoxy adduct and is essential for the formation of the active photoprotein. | ebi.ac.ukmdpi.com |

In contrast to photoproteins, the microenvironment of luciferases, such as those from Renilla and Gaussia, is optimized to facilitate the rapid turnover of c2-hydroperoxy-coelenterazine rather than its long-term stabilization. pnas.org Renilla luciferase (RLuc), for example, is not homologous to photoproteins and lacks their characteristic His-Trp-Tyr catalytic triad. nih.gov Its active site is also substantially hydrophobic. nih.gov Docking simulations suggest that residues Asn53, Trp121, and Pro220 may form hydrogen bonds with the hydroperoxy group, positioning it for the subsequent decarboxylation reaction. nih.gov

Gaussia luciferase (GLuc) presents another distinct microenvironment. It is noted for its exceptionally bright luminescence and is thought to possess a more flexible structure. researchgate.netnih.gov Computational studies suggest that specific residues, such as Arg76, play a vital role by anchoring the oxygen molecule and stabilizing transition states, thereby facilitating the initial attack on the coelenterazine core to form the hydroperoxide and its subsequent decomposition. plos.org

The table below provides a comparative overview of the active site characteristics of Renilla and Gaussia luciferases.

| Luciferase | Key Residue(s) / Features | Proposed Role in c2-Hydroperoxy-coelenterazine Dynamics | Reference |

|---|---|---|---|

| Renilla Luciferase (RLuc) | N53, W121, P220 | Implicated in hydrogen bonding with and positioning the hydroperoxy group for catalysis. | nih.gov |

| Renilla Luciferase (RLuc) | D120, E144 | Interact with the hydroxyl group on the R1 ring of coelenterazine. | nih.gov |

| Renilla Luciferase (RLuc) | Lacks His-Trp-Tyr triad | Indicates a different catalytic mechanism compared to photoproteins. | nih.gov |

| Gaussia Luciferase (GLuc) | Arg76 | Anchors molecular oxygen, facilitates its attack on coelenterazine, and stabilizes reaction transition states. | plos.org |

| Gaussia Luciferase (GLuc) | Q88 | Works in concert with R76 to stabilize transition states. | plos.org |

| Gaussia Luciferase (GLuc) | Flexible structure with hydrophobic pocket | Accommodates the substrate and facilitates a unique catalytic mode for oxidative decarboxylation. | nih.govresearchgate.net |

Furthermore, the protein microenvironment directly influences the spectral properties of the emitted light. While the emitter is the excited-state coelenteramide product, its electronic properties are modulated by interactions with the surrounding amino acid residues. Mutations of residues that form hydrogen bonds with the substituents of the coelenterazine core, such as the 6-(p-hydroxyphenyl) group, can alter the hydrogen-bonding pattern around the final emitter, resulting in a shift in the color of the bioluminescence. mdpi.commdpi.com This demonstrates that the same interactions that position and influence the reactivity of the c2-hydroperoxy-coelenterazine intermediate also fine-tune the energy, and thus the color, of the light quantum produced upon its decomposition.

Advanced Synthetic Strategies for C2 Hydroperoxy Coelenterazine and Its Analogs in Research

Chemoenzymatic and Stereoselective Synthesis of Coelenterazine (B1669285) Core Structures

The synthesis of the coelenterazine core, the imidazopyrazinone ring, is a foundational step for accessing c2-hydroperoxy-coelenterazine. Chemoenzymatic and stereoselective methods have emerged as powerful tools to construct this core with high precision, which is crucial for studying the stereospecific processes in bioluminescence. nih.govfrontiersin.orgescholarship.org

Chemoenzymatic strategies combine the versatility of chemical synthesis with the high selectivity of enzymatic reactions. frontiersin.orgescholarship.org This approach is particularly advantageous for creating complex, chiral molecules. For instance, enzymes can be used to introduce or resolve stereocenters in key intermediates, leading to the enantiomerically pure coelenterazine precursors. nih.gov Researchers have successfully employed this strategy to synthesize N-glycans and heparin oligosaccharides, demonstrating the power of combining chemical and enzymatic steps to achieve complex molecular architectures. frontiersin.orgcore.ac.uk These methodologies can be adapted for the synthesis of coelenterazine analogs by using enzymes that exhibit substrate promiscuity, allowing for the incorporation of various functional groups. escholarship.org

Stereoselective synthesis is critical because the oxidation of coelenterazine in photoproteins and luciferases is a stereospecific process. nih.gov The development of synthetic routes that control the stereochemistry at the C2 position is essential for producing probes that can accurately investigate the binding and reaction mechanisms within the enzyme's active site. nih.gov Improved synthetic routes for deaza-coelenterazine analogs, for example, have enabled larger-scale production and facilitated detailed structural studies of apoAequorin-ligand complexes. nih.gov These chiral deaza-analogs serve as valuable probes to understand the molecular recognition and oxidation process of coelenterazine. nih.govresearchgate.net Tandem ring-closure-Michael addition-elimination reactions have also been explored for the stereoselective synthesis of cyclopentenone structures, which are relevant substructures in some coelenterazine analog syntheses. organic-chemistry.org

Design and Synthesis of Functionally Modified c2-Hydroperoxy-coelenterazine Analogs for Mechanistic Investigations

The rational design and synthesis of functionally modified c2-hydroperoxy-coelenterazine analogs are central to elucidating the mechanism of bioluminescence. By systematically altering the substituents at various positions (C-2, C-5, C-6, and C-8) of the imidazopyrazinone core, researchers can probe the electronic and steric effects on the stability of the hydroperoxide intermediate and the subsequent light-emitting reaction. mdpi.com

Modifications at the C-2 position have been shown to significantly impact the luminescent properties and sensitivity to calcium in semisynthetic aequorins. researchgate.net For example, the synthesis of C2-modified trifluoromethyl analogs has led to red-shifted luminescence, providing tools for deep-tissue imaging. researchgate.net The introduction of protecting groups at the C-2 carbonyl group has been employed to create "caged" coelenterazine derivatives. nih.govscispace.com These derivatives are designed to have decreased rates of peroxide formation, leading to a more sustained light signal, which is beneficial for long-term imaging studies. nih.gov The deprotection can be triggered by cellular enzymes, making them suitable for live-cell applications. nih.gov

Changes at the C-6 and C-8 positions also offer a means to tune the properties of the molecule. mdpi.com Introducing electron-donating groups at the C-6 position can enhance the quantum yield. thno.org The synthesis of analogs with extended π-conjugation at the C-6 or C-8 position has been effective in producing red-shifted emission spectra. mdpi.comresearchgate.net For instance, the synthesis of v-coelenterazine, a vinylene-bridged analog, was achieved through sequential cross-coupling reactions and ring-closing metathesis. researchgate.net This analog, and its derivatives, exhibit significantly red-shifted luminescence. researchgate.net The synthesis of a novel dibrominated coelenterazine analog demonstrated superior luminescence and a red-shifted emission, highlighting the potential of halogenation as a strategy for developing enhanced probes. mdpi.com

These synthetic efforts have produced a library of coelenterazine analogs, each with unique properties that can be used to investigate specific aspects of the bioluminescent reaction, from the initial binding to the final light emission. mdpi.comresearchgate.netresearchgate.net

| Compound Name | Modification Position | Purpose/Finding |

| me-aequorin | C2-position | Slow decay of luminescence, less sensitive to Ca2+, useful for GPCR reporter assays. researchgate.net |

| cf3-aequorin | C2-position | Slow decay of luminescence, less sensitive to Ca2+, useful for GPCR reporter assays. researchgate.net |

| cf3-v-CTZ | C2-position | Red-shifted luminescence compared to v-CTZ with Renilla luciferases. researchgate.net |

| Caged BDC derivatives | C2-position (carbonyl) | Introduction of protecting groups leads to slower oxidation and longer-lasting light signal. nih.gov |

| 6-FITC-CTZ | C-6 position | Conjugated with Fluorescein (B123965) isothiocyanate, shows a unique spectral peak at 522 nm. mdpi.com |

| 6-Nile-R-CTZ | C-6 position | Conjugated with Nile red, shows a characteristic resonance energy transfer peak at 650 nm. mdpi.com |

| Cy5-CTZ | C-6 position | Conjugated with Cyanine-5. mdpi.com |

| v-CTZ | C-8 position (vinylene bridge) | Red-shifted luminescence, synthesized via cross-coupling and ring-closing metathesis. researchgate.net |

| Dibrominated Coelenterazine | Multiple | Superior luminescence and red-shifted emission in aprotic media. mdpi.com |

Incorporation of Reporter Labels and Tags into Coelenterazine Frameworks for Advanced Studies

To expand the utility of coelenterazine in biological research, strategies have been developed to incorporate reporter labels and tags into its framework. These modifications allow for the creation of multimodal probes that can be used in a variety of advanced applications, such as bioluminescence resonance energy transfer (BRET) and targeted imaging. mdpi.comfujifilm.comresearchgate.net

Conjugation of fluorescent dyes to the coelenterazine core is a common strategy. mdpi.com For example, analogs have been synthesized with fluorescein isothiocyanate (FITC), Nile red, and Cyanine-5 (Cy5) attached at the C-6 position. mdpi.com These dye-conjugated analogs can participate in intramolecular BRET, leading to emission at the wavelength of the attached fluorophore. This approach allows for the ratiometric detection of biological events and can provide more quantitative data. mdpi.com

The incorporation of tags can also be used to direct the coelenterazine analog to specific cellular compartments or to interact with specific proteins. researchgate.net This can be achieved by attaching moieties that are recognized by specific enzymes or receptors. For instance, a bioluminescent probe could be designed to be "caged" with a group that is cleaved by a specific protease, leading to light emission only in the presence of that enzyme's activity. scispace.com

Furthermore, the development of luciferase-tagged viruses, which utilize coelenterazine-dependent luciferases, has become a powerful tool for studying viral life cycles and for the evaluation of therapeutic strategies. mdpi.com These systems rely on the availability of coelenterazine and its analogs as the light-emitting substrate.

| Reporter/Tag | Purpose | Example Application |

| Fluorescent Dyes (FITC, Nile Red, Cy5) | Intramolecular BRET, ratiometric detection, shifted emission wavelengths. mdpi.com | Creating probes with tunable colors for multiplexed imaging. mdpi.com |

| Enzyme-cleavable groups | "Caged" probes for detecting specific enzyme activity. scispace.com | Imaging protease activity in real-time. |

| Luciferase tags | Reporter gene assays, tracking viral infections. mdpi.compromega.com | Studying virus-host interactions and developing antiviral therapies. mdpi.com |

Strategies for Enhanced Stability and Research-Oriented Bioavailability of c2-Hydroperoxy-coelenterazine Derivatives

A significant challenge in the use of c2-hydroperoxy-coelenterazine and its analogs is their inherent instability and limited bioavailability in research settings. rsc.orggoogle.com The hydroperoxide intermediate is particularly labile, and the parent coelenterazine molecule is prone to auto-oxidation. nih.govrsc.org To address these issues, various strategies have been developed to enhance their stability and improve their delivery to the site of action in experimental systems.

One approach to improve stability is the chemical modification of the coelenterazine structure. Introducing hydrophobic moieties can improve cell membrane permeability, leading to enhanced bioluminescence signals in cellular assays. thno.org Conversely, for applications requiring extracellular detection, modifications can be designed to make the molecule cell-impermeable. scispace.com The synthesis of coelenterazine derivatives with protecting groups, as mentioned earlier, not only controls the reaction kinetics but also enhances the stability of the molecule during storage and delivery. nih.govscispace.com

Formulation strategies are also crucial for improving stability and solubility. google.com Compositions have been developed to stabilize coelenterazine in solid formats, which is beneficial for long-term storage and improves compatibility with various assay formats. google.com These formulations can protect the molecule from degradation and facilitate its efficient reconstitution for use in experiments. google.com

For in vivo studies, enhancing bioavailability is paramount. This often involves modifying the coelenterazine analog to improve its solubility in aqueous media and its ability to cross biological barriers. rsc.org The development of pyridyl analogs of DTZ (a coelenterazine analog) has been shown to significantly improve aqueous solubility and bioavailability. rsc.org Similarly, the synthesis of furimazine and its derivatives was driven by the need for substrates with better stability and in vivo performance. mdpi.comrsc.org These efforts have led to brighter and more stable bioluminescent systems for deep-tissue imaging in animal models. thno.orgrsc.org

| Strategy | Purpose | Example |

| Introduction of hydrophobic moieties | Improved cell membrane permeability. thno.org | Alkylation at the C-6 position. thno.org |

| Introduction of protecting groups ("caging") | Enhanced stability and controlled release. nih.govscispace.com | BDC derivatives with enzyme-cleavable protecting groups. nih.gov |

| Solid-state formulations | Improved long-term storage stability and reconstitution efficiency. google.com | Development of stabilized solid compositions of coelenterazine. google.com |

| Modification for improved solubility | Enhanced bioavailability for in vivo studies. rsc.org | Synthesis of pyridyl analogs of DTZ. rsc.org |

| Synthesis of novel core structures | Improved stability and brightness for in vivo imaging. mdpi.comrsc.org | Development of furimazine and its derivatives. mdpi.comrsc.org |

Theoretical and Computational Investigations of C2 Hydroperoxy Coelenterazine Chemistry and Reactivity

The transient and highly reactive nature of c2-hydroperoxy-coelenterazine, the key intermediate in coelenterate bioluminescence, presents significant challenges for direct experimental characterization. Consequently, theoretical and computational methods have become indispensable tools for elucidating its complex chemistry and reactivity. These approaches provide a molecular-level understanding of the reaction mechanisms, energetics, and the influence of the protein environment.

Methodological Applications of C2 Hydroperoxy Coelenterazine in Modern Biological Research

Development of Advanced Bioluminescent Probes and Tracers Based on c2-Hydroperoxy-coelenterazine Systems

The development of advanced bioluminescent probes and tracers often involves the chemical synthesis of coelenterazine (B1669285) analogues. These synthetic derivatives are designed to improve upon the natural properties of coelenterazine, such as enhancing light output, shifting the emission wavelength, and increasing stability. scispace.comillinois.edu By modifying the substituents at the C-2, C-6, and C-8 positions of the imidazopyrazinone core, researchers can create a diverse library of probes with tailored characteristics. nih.govscispace.com

One significant area of development is the creation of red-shifted coelenterazine analogues. rsc.org Red-shifted light penetrates animal tissues more effectively, making these probes particularly valuable for in vivo imaging. nih.govrsc.org For example, combining modifications at the C8 position with changes to the C6 aryl moiety has resulted in coelenterazines that emit light near 600 nm when used with NanoLuc luciferase. rsc.org Furthermore, these red-shifted systems can efficiently participate in Bioluminescence Resonance Energy Transfer (BRET) with far-red fluorophores, expanding their utility. rsc.org

Another strategy involves creating "caged" coelenterazines, which are chemically modified to be inactive until a specific biological trigger, such as an enzyme or a specific metabolite, removes the "caging" group. scispace.comnih.gov This approach allows for the development of highly specific probes that only produce light in the presence of a target molecule or cellular event. scispace.com Additionally, cell-impermeable coelenterazine derivatives have been synthesized, such as CoelPhos, which contains an anionic phosphonate (B1237965) moiety. researchgate.net These probes are designed to specifically image events occurring on the outer cell membrane, as they cannot cross into the cytoplasm. researchgate.net

Table 1: Examples of Coelenterazine Analogues and Their Enhanced Properties

| Analogue Name | Modification | Enhanced Property | Application |

|---|---|---|---|

| Red-shifted Analogues | Modification of C6 and C8 positions | Emission maximum near 600 nm | In vivo bioluminescent imaging rsc.org |

| Coelenterazine-f (CTZ-f) | 4-fluorobenzyl group at C-2 position | Higher sensitivity to Ca²⁺ ions | Calcium sensing nih.gov |

| CoelPhos | Terminal anionic phosphonate moiety | Cell-impermeable | Imaging of outer membrane events researchgate.net |

| C6-Deoxy coelenterazine analogues | Modification at C6 position | Efficient substrate for NanoKAZ | Glow luminescence reactions medkoo.com |

Application in Live-Cell and In Vivo Bioluminescence Imaging Modalities

The c2-hydroperoxy-coelenterazine system is extensively used in live-cell and in vivo bioluminescence imaging (BLI). BLI is a powerful technique that allows for the non-invasive monitoring of biological processes in living organisms. illinois.eduresearchgate.net The simplicity of the coelenterazine-luciferase system, which does not require an external excitation light source, results in a high signal-to-noise ratio, making it ideal for sensitive detection. scispace.comnovapublishers.com

In live-cell imaging, coelenterazine and its derivatives are used to visualize a wide range of cellular events. For instance, cell-impermeable derivatives like CoelPhos have been successfully used to image G-protein coupled receptor (GPCR) activity on the cell surface. researchgate.net By using a luciferase tethered to the extracellular side of the membrane, researchers can specifically detect conformational changes in the receptor upon ligand binding, without interference from intracellular signals. researchgate.net

For in vivo imaging, the development of coelenterazine analogues with red-shifted emission spectra has been a major advancement. nih.govrsc.org Light in the red and near-infrared regions of the spectrum is less absorbed and scattered by animal tissues, allowing for deeper tissue imaging. nih.gov This has enabled researchers to monitor processes such as tumor growth, metastasis, and the biodistribution of therapeutic agents in living animals with greater sensitivity. medchemexpress.com The synthesis of water-soluble coelenterazine derivatives has also improved the practical aspects of in vivo imaging by enhancing substrate delivery. medkoo.com

Table 2: Applications of c2-Hydroperoxy-coelenterazine Systems in Imaging

| Imaging Modality | Application | Key Feature of the Probe |

|---|---|---|

| Live-Cell Imaging | Monitoring cell surface receptor activity | Cell-impermeability (e.g., CoelPhos) researchgate.net |

| In Vivo Imaging | Deep tissue imaging of tumors | Red-shifted emission spectrum nih.govrsc.org |

| Live-Cell Imaging | Monitoring intracellular calcium dynamics | High sensitivity to Ca²⁺ (e.g., aequorin with CTZ-f) nih.gov |

Utilization in Biosensor Development for Specific Biomolecule Detection and Cellular Event Monitoring

The unique chemiluminescent properties of the c2-hydroperoxy-coelenterazine system have been leveraged to create highly sensitive biosensors for a variety of biomolecules and cellular events. scispace.comillinois.edu These biosensors often rely on the principle that the light-emitting reaction can be modulated by the presence of a specific analyte. mdpi.comresearchgate.net

A prominent example is the development of biosensors for reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂⁻). mdpi.comresearchgate.net The chemiluminescent reaction of coelenterazine can be triggered by superoxide anions, and researchers have synthesized derivatives with enhanced reactivity and light emission in aqueous solutions for this purpose. mdpi.com These probes allow for the dynamic and sensitive detection of superoxide in biological samples, which is relevant for studying conditions like inflammation and cancer. mdpi.comresearchgate.net

Another major application is the monitoring of intracellular calcium (Ca²⁺) concentrations. nih.gov Ca²⁺-regulated photoproteins like aequorin and obelin contain a c2-hydroperoxy-coelenterazine intermediate and emit light upon binding to calcium. nih.govnih.gov This makes them excellent genetically encoded calcium indicators (GECIs) for measuring Ca²⁺ dynamics in real-time within living cells. nih.gov By using different photoprotein variants and coelenterazine analogues, the sensitivity and dynamic range of these calcium sensors can be tuned for specific applications. nih.govnih.gov

Furthermore, coelenterazine-based systems are used in the development of biosensors for detecting a wide range of other analytes through various assay formats, such as BRET-based assays for protein-protein interactions and enzyme-linked assays. nih.govscispace.com

Table 3: Coelenterazine-Based Biosensors

| Target Analyte | Biosensor Principle | Example Application |

|---|---|---|

| Superoxide Anion (O₂⁻) | Superoxide-triggered chemiluminescence of a coelenterazine derivative mdpi.comresearchgate.net | Measuring oxidative stress in cells |

| Calcium Ions (Ca²⁺) | Ca²⁺-triggered light emission from photoproteins (aequorin, obelin) nih.gov | Monitoring neuronal activity |

| Protein-Protein Interactions | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged protein and a fluorescently-tagged protein nih.gov | Studying signal transduction pathways |

Integration into High-Throughput Screening Assays for Biochemical and Cellular Processes

The robust and sensitive nature of bioluminescent assays based on c2-hydroperoxy-coelenterazine makes them highly suitable for high-throughput screening (HTS). nih.govuga.edu HTS allows for the rapid testing of thousands of compounds to identify potential drug candidates or to probe the function of biological pathways. promega.de

Luciferase reporter gene assays are a cornerstone of HTS. In these assays, the luciferase gene is placed under the control of a specific promoter of interest. The amount of light produced when coelenterazine is added is directly proportional to the activity of the promoter, providing a readout of gene expression. promega.de This approach is widely used to screen for compounds that modulate specific signaling pathways. promega.de For example, HTS assays have been designed to identify small molecules that enhance the activity of transcription factors like STAT1. promega.de

Cell viability assays are another common application in HTS. Some assays use the principle that only viable cells can maintain the necessary conditions for the luciferase reaction, thus the light output is proportional to the number of living cells. promega.de This is used to screen for cytotoxic compounds or to identify compounds that protect cells from a particular stressor. promega.de The high sensitivity of bioluminescent assays allows them to be performed in high-density microplate formats, often with low numbers of cells, which is particularly advantageous when working with primary cells. promega.de

Table 4: High-Throughput Screening Applications

| Assay Type | Purpose | System Used |

|---|---|---|

| Reporter Gene Assay | Screening for modulators of a specific signaling pathway | Luciferase gene under the control of a target promoter promega.de |

| Cell Viability Assay | Identifying cytotoxic or cytoprotective compounds | Luciferase-based assay measuring cellular metabolic activity promega.de |

| G-Protein Coupled Receptor (GPCR) Assay | Screening for GPCR agonists or antagonists | Aequorin-based Ca²⁺ assay researchgate.net |

Advanced Spectroscopic and Structural Biology Techniques Employing c2-Hydroperoxy-coelenterazine as a Mechanistic Tool

Advanced spectroscopic and structural biology techniques have been instrumental in elucidating the mechanism of bioluminescence involving c2-hydroperoxy-coelenterazine. nih.govnih.gov These studies provide a detailed understanding of how the protein environment stabilizes this reactive intermediate and triggers light emission. psu.edunih.gov

X-ray crystallography has been used to determine the three-dimensional structures of photoproteins like aequorin and obelin with the c2-hydroperoxy-coelenterazine bound in their active sites. photobiology.inforcsb.orgrcsb.org These structures have revealed a highly hydrophobic internal cavity that shields the hydroperoxide from the aqueous environment. psu.edurcsb.org They have also identified a network of hydrogen bonds involving specific amino acid residues, such as a Tyr-His-Trp triad (B1167595), that are crucial for stabilizing the 2-hydroperoxy adduct. ebi.ac.ukmdpi.com The crystal structures provide a static snapshot of the pre-lumeinescent state and offer insights into the conformational changes that occur upon calcium binding to trigger the light-emitting reaction. photobiology.infonih.gov

Spectroscopic techniques, such as fluorescence and absorption spectroscopy, are used to study the electronic properties of c2-hydroperoxy-coelenterazine and the changes that occur during the bioluminescent reaction. nih.govcore.ac.uk For example, the absorption spectrum of the active photoprotein shows a characteristic peak around 460 nm, corresponding to the bound 2-hydroperoxy adduct. nih.gov Picosecond fluorescence relaxation spectroscopy has been used to investigate the excited-state dynamics of the product, coelenteramide (B1206865), after it is formed, providing insights into the processes that determine the color of the emitted light. core.ac.uk

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, complement these experimental techniques by providing a dynamic view of the reaction mechanism. semanticscholar.org These simulations can model the electronic rearrangements that occur during the decomposition of the dioxetanone intermediate and the formation of the excited-state product. nih.govsemanticscholar.org

Table 5: Spectroscopic and Structural Insights into c2-Hydroperoxy-coelenterazine

| Technique | Finding | Significance |

|---|---|---|

| X-ray Crystallography | Revealed the 3D structure of the photoprotein active site with bound c2-hydroperoxy-coelenterazine photobiology.inforcsb.org | Identified key amino acid residues and hydrogen bond networks responsible for stabilizing the intermediate psu.eduebi.ac.uk |

| Absorption Spectroscopy | The active photoprotein has an absorption maximum around 460 nm nih.gov | Provides a spectral signature for the bound 2-hydroperoxy adduct |

| Fluorescence Spectroscopy | Characterized the emission spectra of different coelenteramide forms (neutral vs. phenolate (B1203915) anion) nih.govcore.ac.uk | Explains the origin of different colors of bioluminescence |

Future Perspectives and Emerging Research Directions for C2 Hydroperoxy Coelenterazine

Unresolved Questions in c2-Hydroperoxy-coelenterazine Reaction Mechanisms and Regulation

Despite significant progress in elucidating the structure and function of photoproteins that bind c2-hydroperoxy-coelenterazine, several key aspects of its reaction mechanism and regulation remain enigmatic. These unresolved questions represent active areas of investigation.

A primary puzzle lies in the precise mechanism of the calcium-triggered bioluminescence. While it is established that Ca²⁺ binding to the EF-hand domains of photoproteins like aequorin and obelin induces a conformational change that destabilizes the c2-hydroperoxy-coelenterazine intermediate, the exact sequence of molecular events is still debated. mdpi.com The binding of calcium ions is thought to disrupt a delicate network of hydrogen bonds within the protein's hydrophobic cavity that stabilizes the peroxide. mdpi.comnih.gov However, the specific roles of individual amino acid residues and water molecules in transmitting this trigger to the active site are not fully understood. nih.gov For instance, the function of a specific water molecule near the N1 atom of the hydroperoxide intermediate is a subject of ongoing research and discussion. nih.gov

Furthermore, the ionic state of the dioxetanone intermediate that ultimately decomposes to yield the excited-state coelenteramide (B1206865) is yet to be definitively determined. nih.gov The protonation state of this transient species is critical for the efficiency and color of the light emission. Research using site-directed mutagenesis on residues like the conserved His-Trp-Tyr triad (B1167595) in obelin and aequorin has revealed their importance in stabilizing the hydroperoxy adduct and in the subsequent light-emitting reaction. focusbiomolecules.com However, substitutions in these residues can have markedly different effects in different photoproteins, indicating subtle but significant differences in their active site environments that are yet to be fully mapped. focusbiomolecules.com

Another area of active inquiry is the initial formation of the c2-hydroperoxy-coelenterazine itself. In photoproteins, the apoprotein catalyzes the addition of molecular oxygen to coelenterazine (B1669285) to form the stable hydroperoxide intermediate. mdpi.com The amino acid environment that facilitates this specific oxygenation while preventing the immediate decomposition seen in luciferases is a key area of study. mdpi.com Understanding this differential catalysis could unlock the ability to design proteins with novel reactive properties.

Engineering Novel Bioluminescent Systems Based on c2-Hydroperoxy-coelenterazine Scaffolds

The inherent modularity of the c2-hydroperoxy-coelenterazine system, comprising a protein scaffold and a small molecule substrate, makes it a prime target for protein and chemical engineering. The goal is to create novel bioluminescent reporters with tailored properties for diverse applications in biotechnology and medicine. nih.govcaymanchem.com

One major thrust is the engineering of the photoprotein scaffold itself. Through site-directed and random mutagenesis, researchers have successfully created variants of aequorin and obelin with altered bioluminescent properties. nih.gov These modifications can shift the emission wavelength, alter the kinetics of the light flash, and change the sensitivity to calcium ions. nih.govresearchgate.net For example, the substitution of single active site residues has been shown to be a key determinant in the color of the emitted light. interchim.fr

In parallel, the synthesis of novel coelenterazine analogues offers another powerful avenue for creating new bioluminescent systems. caymanchem.comresearchgate.net By modifying the substituents at the C-2, C-6, and C-8 positions of the imidazopyrazinone core, chemists have produced a wide array of substrates. researchgate.net When these synthetic analogues are combined with native or engineered photoproteins, they can generate semi-synthetic photoproteins with unique characteristics, such as red-shifted emission spectra for deeper tissue imaging or enhanced quantum yields for greater sensitivity. researchgate.netresearchgate.net The development of analogues like furimazine, which in combination with the engineered NanoLuc luciferase provides exceptionally bright and stable light emission, exemplifies the success of this approach. biotium.com

The table below summarizes key findings from studies involving engineered photoproteins and coelenterazine analogues, highlighting the tunability of these systems.

| Engineered System Component | Modification | Observed Effect on Bioluminescence | Reference(s) |

| Photoprotein (Obelin/Aequorin) | Site-directed mutagenesis of active site residues (e.g., His-Trp-Tyr triad) | Altered light emission spectra and kinetics | focusbiomolecules.com |

| Photoprotein (Obelin/Aequorin) | Single amino acid substitutions | Interchange of bioluminescence color | interchim.fr |

| Coelenterazine Analogue | Modifications at C-2, C-6, and C-8 positions | Changes in specific activity, emission spectra, and Ca²⁺ sensitivity of semi-synthetic photoproteins | researchgate.net |

| Coelenterazine Analogue (Furimazine) | Novel imidazopyrazinone core | Greatly enhanced bioluminescence signal and stability with engineered luciferase (NanoLuc) | biotium.com |

| Coelenterazine Analogue (CTZ-f) | 4-fluorobenzyl group at C-2 position | Higher sensitivity to Ca²⁺ ions in photoproteins | nih.gov |

This table provides examples of research findings and is not exhaustive.

Exploration of c2-Hydroperoxy-coelenterazine Beyond Traditional Bioluminescence Paradigms

While the Ca²⁺-triggered light emission from photoproteins is the most studied reaction of c2-hydroperoxy-coelenterazine, its unique chemical properties are being explored in contexts beyond this traditional paradigm. The stable, energized nature of the hydroperoxide makes it a potential tool for other types of bioassays.

One emerging area is the use of coelenterazine and its derivatives in chemiluminescence-based detection of reactive oxygen species (ROS). mdpi.com For instance, coelenterazine can undergo autoluminescence, a process enhanced by the presence of superoxide (B77818) anions and peroxynitrite. biotium.com This has led to the development of assays where the chemiluminescent signal from a coelenterazine analogue is used to quantify superoxide anion levels. caymanchem.commdpi.com One study reported an aequorin-based system for detecting superoxide anions, where the signal is inversely proportional to the ROS concentration. nih.gov This application repurposes the core components of the bioluminescent system for a different type of chemical sensing, moving beyond the canonical Ca²⁺ trigger.

The development of novel coelenterazine derivatives is expanding these possibilities. Researchers have synthesized analogues with enhanced chemiluminescence in response to superoxide anions, offering significantly higher signal intensity and stability compared to native coelenterazine. mdpi.com These molecules act as chemical probes, where the generation of light is triggered not by a protein's conformational change, but by a direct reaction with a specific analyte. This opens the door to creating a new class of chemiluminescent sensors based on the c2-hydroperoxy-coelenterazine scaffold for various biological targets.

Challenges and Opportunities in c2-Hydroperoxy-coelenterazine Research

Despite the promising future, research on c2-hydroperoxy-coelenterazine faces several challenges. A significant hurdle in the development of novel bioluminescent systems is the instability of many synthetic coelenterazine analogues in aqueous solutions. researchgate.netresearchgate.net Furthermore, the efficiency of forming the crucial 2-hydroperoxy adduct can be low for certain semi-synthetic photoproteins, leading to poor bioluminescence activity. researchgate.netresearchgate.net The auto-oxidation of coelenterazine analogues is another issue that can complicate in vivo studies.

Overcoming these challenges presents significant opportunities. The development of more stable and bioavailable coelenterazine analogues with high quantum yields is a major goal. caymanchem.com Success in this area would greatly enhance the utility of these systems in demanding applications like in vivo imaging. There is also a need for a deeper, more quantitative understanding of the structure-activity relationships that govern the interactions between coelenterazine analogues and their partner proteins. This knowledge would enable the rational design of new bioluminescent pairs with precisely defined properties.

The continued exploration of c2-hydroperoxy-coelenterazine holds the key to unlocking new fundamental insights into enzyme catalysis and biological energy conversion. Moreover, the development of advanced bioluminescent and chemiluminescent tools based on this remarkable compound will undoubtedly continue to empower research across biology, chemistry, and medicine, enabling the visualization and quantification of complex biological processes with unprecedented clarity.

Q & A

Q. What is the role of the peroxide group in c2-Hydroperoxy-coelenterazine in bioluminescent systems?

The peroxide group is critical for light emission in photoproteins like aequorin. Upon calcium activation, the peroxide undergoes an intramolecular reaction, releasing energy as light. Structural studies using NaHSO₃ treatment and ¹⁸O tracing confirm a linear peroxide configuration rather than a dioxetane structure, which stabilizes the molecule until triggered .

Q. How does coelenterazine compare to lucigenin as a chemiluminescent probe for superoxide detection in vascular studies?

Coelenterazine is superior for detecting superoxide (O₂⁻) and peroxynitrite (ONOO⁻) without inducing redox cycling artifacts. Lucigenin amplifies O₂⁻ production in xanthine oxidase systems and alters endothelial cell function, whereas coelenterazine shows no interference in oxygen consumption or endothelium-dependent relaxation assays . For reproducible results, validate probe specificity using superoxide dismutase (SOD)-inhibitable controls.

Q. What methodological considerations are essential for detecting superoxide using coelenterazine analogs?

Optimize the hypoxanthine-xanthine oxidase system to generate O₂⁻, and use SOD to confirm specificity. Select analogs with substitutions at position 5 (e.g., dimethylene bridges) to enhance luminescence intensity. Avoid alkyl substitutions at position 5, which reduce sensitivity .

Advanced Research Questions

Q. How can structural modifications of coelenterazine analogs improve their utility in bioluminescent assays?

Introduce heterocyclic motifs or substituted aromatic groups at the R² position to tune light output, polarity, and half-life. For example, cyclodextrin-conjugated analogs enhance water solubility and reduce environmental interference (e.g., β-cyclodextrin derivatives show minimal quenching by biological matrices) . Prioritize synthetic routes with mild conditions (e.g., nucleophilic substitution or reductive amination) to preserve functional groups .

Q. How do researchers resolve contradictions in coelenterazine-based chemiluminescence data across different experimental models?

Discrepancies often arise from differences in O₂⁻ sources (e.g., enzymatic vs. cellular systems) or competing reactions with peroxynitrite. Normalize data using internal standards (e.g., cytochrome c reduction assays) and validate with complementary techniques like electron paramagnetic resonance (EPR) .

Q. What advanced techniques are used to confirm the peroxide structure in c2-Hydroperoxy-coelenterazine?

Use isotopic labeling (¹⁸O) to trace oxygen incorporation during peroxide formation. Combine mass spectrometry with chemical derivatization (e.g., NaHSO₃ cleavage) to identify fragmentation patterns indicative of tertiary alcohol byproducts, confirming the peroxide’s linear configuration .

Q. How can researchers address challenges in synthesizing coelenterazine analogs with tailored properties?

Employ novel routes like Suzuki-Miyaura coupling or reductive amination to introduce diverse substituents. For example, replace the methoxy group at position 6 with electron-withdrawing groups (e.g., nitro) to shift emission wavelengths. Monitor cytotoxicity and bioluminescent half-life during optimization .

Methodological Tables

Table 1: Comparison of Coelenterazine Analogs for Superoxide Detection

Table 2: Key Techniques for Structural Analysis of c2-Hydroperoxy-coelenterazine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.